![molecular formula C12H9FN2O2 B2364377 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-28-8](/img/structure/B2364377.png)
4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
- An effective route to synthesize functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, closely related to 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide, involves reactions with N-alkyl-3-oxobutanamides and primary amines (Alizadeh, Rezvanian, & Zhu, 2008).
- Pyrrole–2–carboxamide derivatives, including those similar to the target compound, have been synthesized and evaluated for antibacterial activity, displaying effective results against various bacterial strains (Mane et al., 2017).
Medicinal Chemistry and Pharmacology
- Benzimidazole carboxamide derivatives, structurally related to 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide, have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors, showing promise in cancer treatment (Penning et al., 2010).
- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including similar compounds, have exhibited potent cytotoxicity against leukemia and lung carcinoma cell lines (Deady et al., 2005).
Chemical and Structural Analysis
- Experimental and theoretical studies on functionalization reactions of related carboxamide derivatives reveal insights into their chemical behavior and potential applications (Yıldırım, Kandemirli, & Demir, 2005).
- Synthesis and binding affinity studies of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, which are structurally akin to the target compound, demonstrate their potential in receptor binding studies (Pinna et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGGAMAESXUNIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
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